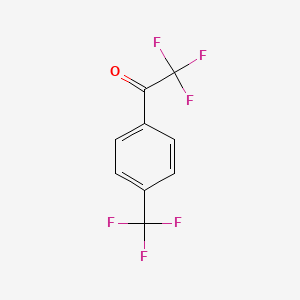

2,2,2-Trifluor-1-(4-(Trifluormethyl)phenyl)ethanon

Übersicht

Beschreibung

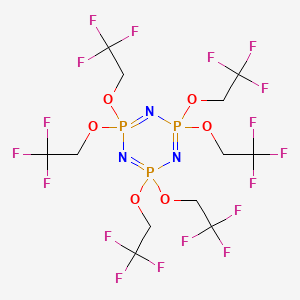

The compound "2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone" is a fluorinated ketone with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be useful in understanding the reactivity and properties of the compound .

Synthesis Analysis

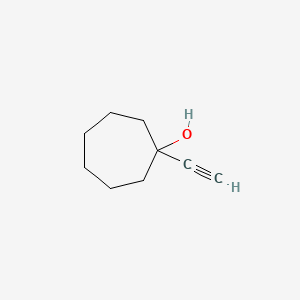

The synthesis of related compounds often involves the use of fluorinated aromatic units and ketones. For instance, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester was achieved by reacting pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate . This suggests that similar strategies could be employed for synthesizing the compound of interest, potentially using a fluorinated acetophenone and a suitable methylating agent.

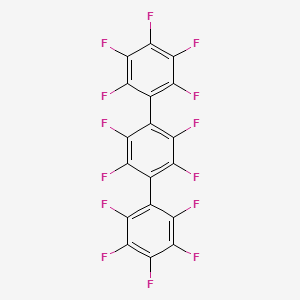

Molecular Structure Analysis

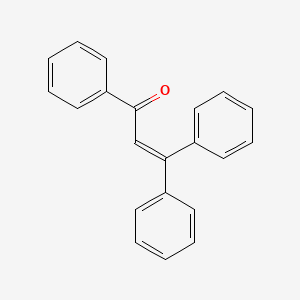

The molecular structure of fluorinated compounds is often characterized by the presence of a planar aromatic system, as seen in the title compound of "1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone," where the ethanone and fluorophenyl groups form a nearly planar unit . This planarity is likely to be a feature of "2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone" as well, given the similarities in structure.

Chemical Reactions Analysis

Fluorinated compounds are known for their unique reactivity due to the electron-withdrawing nature of the fluorine atoms. For example, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid was found to play a crucial role in catalyzing dehydrative amidation reactions . This indicates that the trifluoromethyl groups in the compound of interest may also influence its reactivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds can be quite distinct. The presence of fluorine atoms typically increases the compound's stability and alters its electronic properties. For instance, novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives displayed specific UV-vis absorption and fluorescence spectra . Although not directly related, this suggests that "2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone" may also exhibit unique spectroscopic properties due to its fluorinated aromatic system.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

2,2,2-Trifluor-1-(4-(Trifluormethyl)phenyl)ethanon: ist ein wertvolles Zwischenprodukt in der pharmazeutischen Synthese. Die Trifluormethylgruppe ist eine häufige Einheit in mehreren von der FDA zugelassenen Arzneimitteln, da sie die Bioverfügbarkeit und den Stoffwechselstabilität von Pharmazeutika verbessern kann . Diese Verbindung kann verwendet werden, um verschiedene pharmakologisch aktive Moleküle zu synthetisieren, die die Trifluormethylgruppe enthalten, die oft mit erhöhter Lipophilie und verbesserter Arzneimittelpenetration durch biologische Membranen verbunden ist.

Organische Synthese

In der organischen Chemie dient diese Verbindung als vielseitiger Baustein für die Konstruktion komplexer Moleküle. Ihre Ketonfunktionalität ermöglicht verschiedene Reaktionen, einschließlich Kondensationen, nucleophilen Additionen und die Bildung von Enolaten, die in verschiedenen synthetischen Wegen weiter verwendet werden können .

Materialwissenschaft

Die Einarbeitung fluorierter Verbindungen wie 4-(Trifluormethyl)-alpha,alpha,alpha-Trifluoroacetophenon in Polymere kann zu Materialien mit verbesserten Eigenschaften führen. Beispielsweise weisen fluorierte Polymere eine hohe thermische Stabilität und gute Filmbildungseigenschaften auf, was sie für fortschrittliche Beschichtungsanwendungen geeignet macht .

Pflanzenschutzforschung

Fluorierte Verbindungen spielen auch eine bedeutende Rolle bei der Entwicklung von Pflanzenschutzmitteln. Die Trifluormethylgruppe kann Pflanzenschutzmitteln wichtige Eigenschaften verleihen, wie z. B. erhöhte Aktivität, Selektivität und Umweltstabilität, die für eine effektive Schädlingsbekämpfung unerlässlich sind .

Katalyse

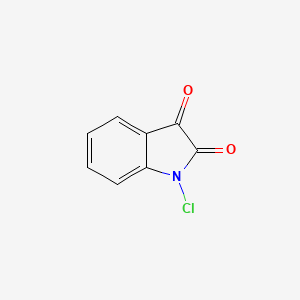

Diese Verbindung kann in verschiedenen chemischen Reaktionen als Organokatalysator wirken. Beispielsweise kann sie die Oxidation von tertiären Aminen zu N-Oxiden katalysieren, eine Reaktion, die für die Synthese vieler stickstoffhaltiger Verbindungen wichtig ist .

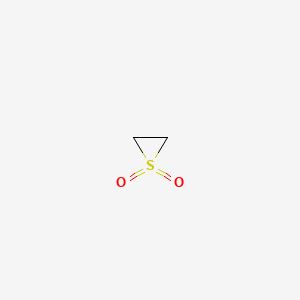

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Wirkmechanismus

Target of Action

It’s known that the compound can affect the respiratory system .

Mode of Action

It’s known that it can undergo asymmetric reduction with optically active grignard reagent to form 2,2,2-trifluoro-1-phenylethanol .

Biochemical Pathways

It’s known that the compound can be used in the synthesis of new fluorinated polymers .

Pharmacokinetics

It’s known that the compound has a molecular weight of 1741199 , which may influence its bioavailability.

Result of Action

It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

It’s known that the compound should be handled in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Eigenschaften

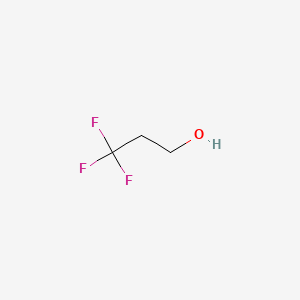

IUPAC Name |

2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERSWRKHUIMRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225819 | |

| Record name | 4-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74853-66-0 | |

| Record name | 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74853-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-4'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

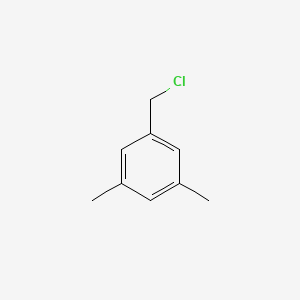

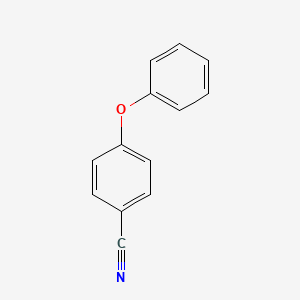

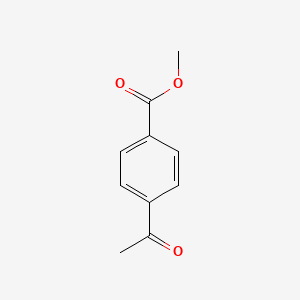

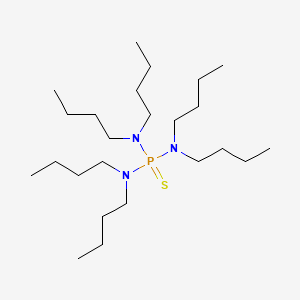

Synthesis routes and methods

Procedure details

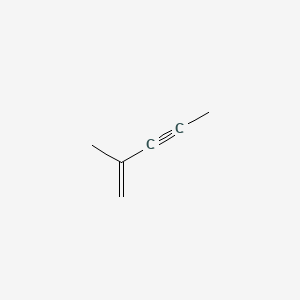

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.